molecular formula C17H13N3O4S2 B371350 N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide CAS No. 328263-28-1

N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B371350
CAS No.: 328263-28-1
M. Wt: 387.4g/mol
InChI Key: OFURPFPSQIMYTR-VCHYOVAHSA-N
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Description

N’-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of furan, thiophene, and nitrobenzylidene groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-[(2-furylmethyl)sulfanyl]-3-nitrobenzaldehyde: This intermediate is synthesized by reacting 4-nitrobenzaldehyde with 2-furylmethyl mercaptan under controlled conditions.

    Condensation Reaction: The intermediate 4-[(2-furylmethyl)sulfanyl]-3-nitrobenzaldehyde is then condensed with 2-thiophenecarbohydrazide in the presence of a suitable catalyst to form the final product, N’-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N’-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N’-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide: The parent compound.

    4-[(2-furylmethyl)sulfanyl]-3-nitrobenzaldehyde: An intermediate in the synthesis.

    2-thiophenecarbohydrazide: Another intermediate used in the synthesis.

Uniqueness

N’-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide stands out due to its combination of furan, thiophene, and nitrobenzylidene groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(E)-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S2/c21-17(16-4-2-8-25-16)19-18-10-12-5-6-15(14(9-12)20(22)23)26-11-13-3-1-7-24-13/h1-10H,11H2,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFURPFPSQIMYTR-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CSC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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